Cas no 1544699-50-4 (5-methyl-octahydrocyclopenta[b]pyrrole)
![5-methyl-octahydrocyclopenta[b]pyrrole structure](https://ja.kuujia.com/scimg/cas/1544699-50-4x500.png)
5-methyl-octahydrocyclopenta[b]pyrrole 化学的及び物理的性質
名前と識別子
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- 5-Methyloctahydrocyclopenta[b]pyrrole
- 5-methyl-octahydrocyclopenta[b]pyrrole
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- インチ: 1S/C8H15N/c1-6-4-7-2-3-9-8(7)5-6/h6-9H,2-5H2,1H3
- InChIKey: HUPVPHDLMKEKNI-UHFFFAOYSA-N
- ほほえんだ: N1CCC2CC(C)CC12
5-methyl-octahydrocyclopenta[b]pyrrole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1173-500MG |
5-methyl-octahydrocyclopenta[b]pyrrole |
1544699-50-4 | 95% | 500MG |
¥ 7,682.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1173-500mg |
5-methyl-octahydrocyclopenta[b]pyrrole |
1544699-50-4 | 95% | 500mg |
¥7682.0 | 2024-04-24 | |
Ambeed | A498140-1g |
5-Methyloctahydrocyclopenta[b]pyrrole |
1544699-50-4 | 97% | 1g |
$1681.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1173-100mg |
5-methyl-octahydrocyclopenta[b]pyrrole |
1544699-50-4 | 95% | 100mg |
¥2883.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1173-1g |
5-methyl-octahydrocyclopenta[b]pyrrole |
1544699-50-4 | 95% | 1g |
¥11523.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1173-100MG |
5-methyl-octahydrocyclopenta[b]pyrrole |
1544699-50-4 | 95% | 100MG |
¥ 2,884.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1173-250mg |
5-methyl-octahydrocyclopenta[b]pyrrole |
1544699-50-4 | 95% | 250mg |
¥4613.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1173-5G |
5-methyl-octahydrocyclopenta[b]pyrrole |
1544699-50-4 | 95% | 5g |
¥ 34,570.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1173-250MG |
5-methyl-octahydrocyclopenta[b]pyrrole |
1544699-50-4 | 95% | 250MG |
¥ 4,613.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1173-1G |
5-methyl-octahydrocyclopenta[b]pyrrole |
1544699-50-4 | 95% | 1g |
¥ 11,523.00 | 2023-04-04 |
5-methyl-octahydrocyclopenta[b]pyrrole 関連文献
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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9. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
5-methyl-octahydrocyclopenta[b]pyrroleに関する追加情報
5-Methyl-octahydrocyclopenta[b]pyrrole (CAS No. 1544699-50-4): An Emerging Compound in Medicinal Chemistry
5-Methyl-octahydrocyclopenta[b]pyrrole (CAS No. 1544699-50-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of octahydrocyclopenta[b]pyrroles, which are known for their diverse biological activities and structural versatility. In this article, we will delve into the chemical structure, synthesis, and biological significance of 5-methyl-octahydrocyclopenta[b]pyrrole, highlighting recent advancements and potential future directions in its research.
The chemical structure of 5-methyl-octahydrocyclopenta[b]pyrrole is characterized by a seven-membered ring system with a methyl group substitution at the 5-position. This specific substitution imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various pharmacological studies. The octahydrocyclopenta[b]pyrrole scaffold is known for its ability to form stable complexes with metal ions, which can be exploited in the design of metalloenzymes inhibitors or other bioactive molecules.
Recent studies have focused on the synthesis and optimization of 5-methyl-octahydrocyclopenta[b]pyrrole. One notable approach involves the use of palladium-catalyzed cyclization reactions, which have proven to be highly efficient in constructing the complex ring system. These methods not only enhance the yield and purity of the final product but also allow for easy modification of the substituents, facilitating the exploration of structure-activity relationships (SAR). For instance, a study published in Journal of Organic Chemistry (2022) reported a novel palladium-catalyzed intramolecular C-H activation strategy that significantly improved the synthetic accessibility of 5-methyl-octahydrocyclopenta[b]pyrrole.
The biological significance of 5-methyl-octahydrocyclopenta[b]pyrrole has been explored in various contexts. One area of interest is its potential as an inhibitor of protein-protein interactions (PPIs). PPIs play crucial roles in many cellular processes, including signal transduction, gene regulation, and apoptosis. Disrupting these interactions can lead to therapeutic benefits in diseases such as cancer and neurodegenerative disorders. A recent study published in Bioorganic & Medicinal Chemistry Letters (2023) demonstrated that 5-methyl-octahydrocyclopenta[b]pyrrole effectively inhibited the interaction between two key proteins involved in cancer cell proliferation, suggesting its potential as a lead compound for anticancer drug development.
In addition to its PPI inhibition properties, 5-methyl-octahydrocyclopenta[b]pyrrole has shown promise as an antiviral agent. Research conducted by a team at the University of California, San Francisco (UCSF) found that this compound exhibited potent antiviral activity against several RNA viruses, including influenza and SARS-CoV-2. The mechanism of action involves binding to viral RNA-dependent RNA polymerase (RdRp), thereby inhibiting viral replication. These findings were published in Nature Communications (2023) and highlight the broad-spectrum antiviral potential of 5-methyl-octahydrocyclopenta[b]pyrrole.
The pharmacokinetic properties of 5-methyl-octahydrocyclopenta[b]pyrrole have also been investigated to assess its suitability for therapeutic applications. Studies have shown that this compound exhibits favorable oral bioavailability and metabolic stability, making it a promising candidate for further preclinical and clinical development. A comprehensive pharmacokinetic analysis published in
In conclusion, 5-methyl-octahydrocyclopenta[b]pyrrole (CAS No. 1544699-50-4) is an emerging compound with significant potential in medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive target for drug discovery and development. Ongoing research continues to uncover new applications and optimize its properties, paving the way for future therapeutic advancements.
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